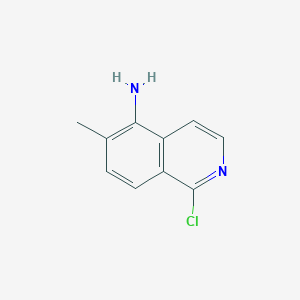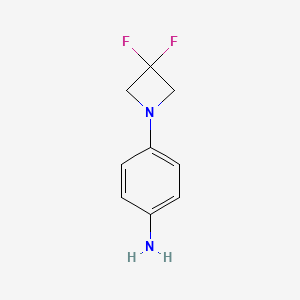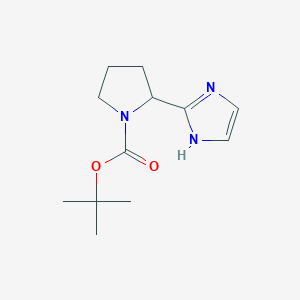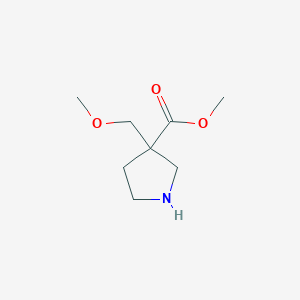
Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate
Overview
Description
Scientific Research Applications
Medicinal Chemistry: Drug Design and Synthesis
Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate serves as a versatile scaffold in drug discovery due to its pyrrolidine ring. This ring structure is widely used by medicinal chemists to create compounds for treating human diseases . The pyrrolidine ring’s non-planarity and sp3-hybridization allow for efficient exploration of pharmacophore space, contributing significantly to the stereochemistry of molecules .
Biological Activity: Stereoselectivity
The stereogenicity of the pyrrolidine ring’s carbons means that different stereoisomers can lead to varied biological profiles in drug candidates. This is due to the different binding modes to enantioselective proteins, which is crucial for developing medications with specific target selectivity .
Chemical Synthesis: Functionalization
Researchers utilize Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate for the functionalization of preformed pyrrolidine rings. This process is essential for the synthesis of proline derivatives and other complex molecules with potential therapeutic effects .
Material Science: Polymer Research
In material science, this compound can be used to modify the physicochemical properties of polymers. Its incorporation into polymer chains could potentially enhance durability, flexibility, and other desirable characteristics .
Analytical Chemistry: Chromatography
The compound’s unique structure makes it suitable for use as a stationary phase in chromatographic processes. It can help in the separation of complex mixtures, aiding in the purification of pharmaceuticals and other chemicals .
Life Science: ADME/Tox Studies
The introduction of heteroatomic fragments like Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate in molecules is a strategic choice in life sciences. It helps modify physicochemical parameters to achieve optimal ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) results for drug candidates .
Pharmacophore Development: 3D Coverage
Due to its three-dimensional coverage, the compound is used in pharmacophore development to create more effective drug models. This aids in the identification of new compounds with desired biological activities .
Enantioselective Synthesis: Chiral Drug Development
The chiral nature of Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate makes it valuable for enantioselective synthesis, which is pivotal in developing chiral drugs with fewer side effects and improved efficacy .
properties
IUPAC Name |
methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-11-6-8(7(10)12-2)3-4-9-5-8/h9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHPYWUCTLWZFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCNC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


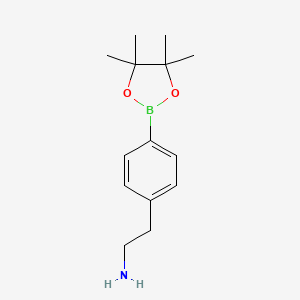
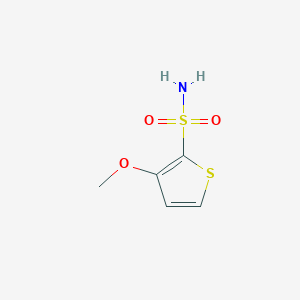
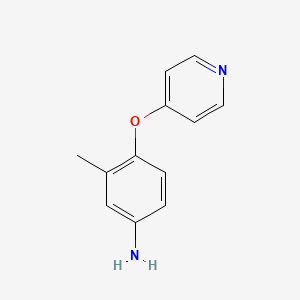
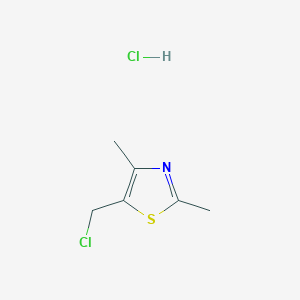
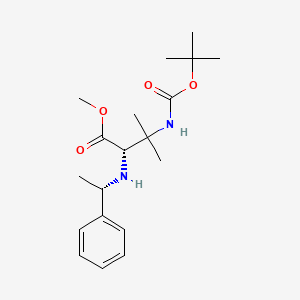

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate](/img/structure/B1429181.png)



